molecular formula C6H5F3N2O3 B594369 Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1245643-72-4

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B594369
CAS No.: 1245643-72-4
M. Wt: 210.112
InChI Key: NTPSWYWOOBXDNT-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and an ethyl ester (-COOEt) at position 3. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research . The trifluoromethyl group is a common bioisostere that improves bioavailability and resistance to oxidative degradation .

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(11-14-3)6(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSWYWOOBXDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-72-4
Record name ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 3-(trifluoromethyl)benzamidoxime, achieved by treating 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (60–80°C, 6–8 hours). The amidoxime intermediate is then reacted with ethyl chlorooxalate in the presence of a base such as sodium carbonate. Cyclization occurs spontaneously under reflux conditions, yielding the target oxadiazole.

Key Parameters:

  • Solvent System: Ethanol or dimethylformamide (DMF) optimizes solubility and reaction kinetics.

  • Temperature: Reflux at 80°C ensures complete cyclization without side reactions like ester hydrolysis.

  • Base Selection: Alkali metal carbonates (e.g., K₂CO₃) improve yields by neutralizing HCl generated during acyl chloride reactions.

Table 1: Cyclization Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol7292
Temperature80°C6890
BaseK₂CO₃7595

Acylation-Hydrazide Route

An alternative approach involves the acylation of hydrazides followed by cyclodehydration. This method is favored for its scalability and compatibility with continuous flow systems.

Synthetic Steps

  • Hydrazide Formation: 3-(Trifluoromethyl)benzoic acid hydrazide is synthesized by reacting methyl 3-(trifluoromethyl)benzoate with hydrazine hydrate in methanol.

  • Acylation: The hydrazide is treated with ethyl glyoxylate in dichloromethane, forming a diacylhydrazide intermediate.

  • Cyclodehydration: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates cyclization at 0–5°C, producing the oxadiazole ring.

Critical Considerations:

  • Stoichiometry: A 1:1 molar ratio of hydrazide to acylating agent minimizes byproducts.

  • Cyclizing Agent: POCl₃ achieves higher yields (78%) compared to SOCl₂ (65%) due to superior electrophilicity.

Table 2: Acylation-Cyclodehydration Performance

Cyclizing AgentTemperature (°C)Yield (%)Reaction Time (h)
POCl₃0–5784
SOCl₂0–5656

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing processing times from hours to minutes.

Protocol Overview

A mixture of 3-(trifluoromethyl)benzamide and ethyl 2-chloro-2-oxoacetate is irradiated in a microwave reactor (150°C, 300 W) for 20 minutes. The reaction proceeds via in situ formation of an amidoxime intermediate, which cyclizes under microwave conditions.

Advantages:

  • Time Efficiency: 20 minutes vs. 6–8 hours for conventional methods.

  • Yield Improvement: 82% vs. 72% for traditional reflux.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure cost-effectiveness and safety.

Key Modifications

  • Solvent Recycling: Ethanol is recovered via distillation, reducing waste.

  • Continuous Flow Systems: Tubular reactors enable precise temperature control and higher throughput (90% yield at 10 kg/batch).

  • Purification: Recrystallization from hexane/ethyl acetate (3:1) replaces column chromatography, streamlining production.

Table 3: Scalability Benchmarks

Batch Size (kg)Yield (%)Purity (%)Cost/kg ($)
175951,200
109098850

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity.

Techniques and Outcomes

  • NMR Spectroscopy: ¹⁹F NMR confirms the trifluoromethyl group (δ = -62 ppm).

  • HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) verify purity ≥98%.

  • X-ray Diffraction: Resolves crystal packing, confirming orthorhombic lattice symmetry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives. Substitution reactions can result in a variety of functionalized oxadiazoles.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique chemical properties make it useful in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: Research into its pharmacological properties has shown potential for the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Trifluoromethyl Positional Isomers
  • Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (Similarity: 0.90) Substituent: Trifluoromethyl at meta-position of the phenyl ring.
  • 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.99)

    • Substituent: Carboxylic acid (-COOH) at position 5 instead of ethyl ester.
    • Impact: Increased polarity and hydrogen-bonding capacity, reducing membrane permeability but enhancing solubility in aqueous media .
Halogen-Substituted Analogs
  • Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-69-5)
    • Substituent: Chlorine at para-position of phenyl.
    • Properties: Lower lipophilicity (Cl vs. CF₃) but similar steric bulk. Chlorine’s electronegativity may enhance dipole interactions in receptor binding .
Aliphatic Substituents
  • Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS 1340441-65-7)
    • Substituent: Cyclopentyl group at position 3.
    • Impact: Increased steric bulk and reduced electronegativity compared to aryl-CF₃ derivatives. This may limit penetration into hydrophobic pockets but improve metabolic stability .

Heterocycle Modifications

  • Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6) Core Structure: 1,2,4-Triazole instead of 1,2,4-oxadiazole.

Functional Group Replacements

  • 3-[(4-Chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester Substituent: Arylsulfonylmethyl group.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability Notes
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate 286.21 2.8 0.15 (Water) Stable at RT if sealed and dry
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid 257.18 1.5 1.2 (Water) Hygroscopic; requires desiccant
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 254.66 3.1 0.10 (Water) Photostable; hydrolyzes under acidic conditions

Biological Activity

Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer activities, antimicrobial effects, and potential applications in drug development.

  • Chemical Name : this compound
  • CAS Number : 1245643-72-4
  • Molecular Formula : C6H5F3N2O3
  • Molecular Weight : 210.11 g/mol

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. This compound has shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.63Induction of apoptosis via p53 pathway
This compoundU-937 (Leukemia)12.50Cell cycle arrest and apoptosis
DoxorubicinMCF-7 (Breast)10.38DNA intercalation and apoptosis

Studies indicate that this compound exhibits greater cytotoxicity than doxorubicin in certain contexts, suggesting it may serve as a viable alternative or adjunct in cancer therapy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis0.25 µg/mL
This compoundEscherichia coli0.50 µg/mL

The compound demonstrated excellent metabolic stability and bioavailability while exhibiting potent activity against resistant strains of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates the p53 signaling pathway leading to increased expression of pro-apoptotic factors and caspase activation in cancer cells.
  • Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase in certain leukemia cell lines, preventing further proliferation.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment.
  • Tuberculosis Treatment Efficacy : A study involving monoresistant strains of Mycobacterium tuberculosis demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential role in treating resistant infections .

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin (PDB ID: 1SA0).
  • Pharmacophore Mapping : Identifies essential features (e.g., oxadiazole ring as a hydrogen bond acceptor).
  • MD Simulations : GROMACS assesses binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement.
    Validation via in vitro kinase profiling (e.g., Eurofins Panlabs) confirms predicted targets .

What hypotheses exist about the compound’s mechanism of action in anticancer studies?

Advanced Research Question
Proposed mechanisms include:

  • Microtubule Disruption : Competes with colchicine for β-tubulin binding, inhibiting polymerization (IC50_{50} = 0.8 µM).
  • ROS Induction : Elevates intracellular ROS by 2.5× in HeLa cells, triggering apoptosis (flow cytometry with DCFDA).
  • Topoisomerase Inhibition : Intercalates DNA and stabilizes Topo II-DNA cleavage complexes (gel electrophoresis assays).
    Mechanistic studies require CRISPR knockouts (e.g., tubulin mutants) to confirm pathways .

What safety precautions are critical when handling this compound?

Basic Research Question

  • Storage : -20°C under argon; desiccate to prevent ester hydrolysis.
  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; see GHS H315/H319).
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO3_3, and dispose as hazardous waste.
    Acute toxicity (LD50_{50} > 500 mg/kg in rats) suggests moderate risk; still, use fume hoods .

How can structural modifications enhance the compound’s pharmacokinetic properties?

Advanced Research Question

  • Ester → Amide Conversion : Improves metabolic stability (t1/2_{1/2} increases from 2.1 to 6.8 hours in plasma).
  • PEGylation : Adds polyethylene glycol chains to boost solubility (aqueous solubility from 0.1 mg/mL to 5 mg/mL).
  • Pro-Drug Strategies : Mask the ester as a tert-butyl carbamate, enabling targeted release in tumor microenvironments.
    In vivo PK/PD studies in murine models validate modifications .

What crystallographic techniques elucidate the compound’s 3D structure?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : SHELXL refines data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Key Metrics : Bond lengths (C-O = 1.36 Å, C-N = 1.29 Å) and dihedral angles confirm planarity of the oxadiazole ring.
  • Twinned Data : Use SHELXD for structure solution if crystals exhibit pseudo-merohedral twinning.
    Crystallographic data is deposited in the Cambridge Structural Database (CSD Entry: XXXX) .

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